molecular formula C8H12N4O B1477975 5-(Azidomethyl)-4-methyl-2-propyl-1,3-oxazole CAS No. 1803572-09-9

5-(Azidomethyl)-4-methyl-2-propyl-1,3-oxazole

Cat. No. B1477975
CAS RN: 1803572-09-9
M. Wt: 180.21 g/mol
InChI Key: OLPJMTKTIDAGGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Azidomethyl)-4-methyl-2-propyl-1,3-oxazole (AMPO) is an organic compound with a wide range of applications in scientific research. It is a versatile and useful reagent in organic synthesis, biochemistry, and molecular biology. AMPO is used in the preparation of various biologically active compounds, such as drugs and natural products. AMPO is also used in the synthesis of polymers and other materials. In addition, AMPO has been used in the development of novel analytical techniques, such as mass spectrometry and chromatography.

Scientific Research Applications

Microwave-Assisted Synthesis

5-(Azidomethyl)-4-methyl-2-propyl-1,3-oxazole and its derivatives have been utilized in microwave-assisted synthesis. This method, involving 1,3-dipolar cycloaddition, is effective for creating a series of 1,2,3-triazole derivatives. These derivatives are structurally characterized through various spectroscopic and physical methods, indicating the versatility of this compound in synthesizing novel organic structures (Dürüst & Karakuş, 2017).

Photochemical Cycloadditions

The compound has also been a part of photochemical cycloaddition studies. These reactions typically involve the formation of oxazoles through processes like 1,3-dipolar cycloaddition, highlighting the compound's role in photochemical transformation and synthesis of heterocyclic compounds (Schmid et al., 1974).

Corrosion Inhibition

Another application is in the field of corrosion inhibition. Research shows that derivatives of this compound, particularly those involving oxazoles, can significantly reduce the corrosion rate of mild steel in certain environments. These studies combine experimental techniques with quantum chemical calculations, demonstrating the potential of these derivatives as corrosion inhibitors (Rahmani et al., 2018).

properties

IUPAC Name

5-(azidomethyl)-4-methyl-2-propyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c1-3-4-8-11-6(2)7(13-8)5-10-12-9/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLPJMTKTIDAGGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C(O1)CN=[N+]=[N-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Azidomethyl)-4-methyl-2-propyl-1,3-oxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(Azidomethyl)-4-methyl-2-propyl-1,3-oxazole
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Reactant of Route 6
5-(Azidomethyl)-4-methyl-2-propyl-1,3-oxazole

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